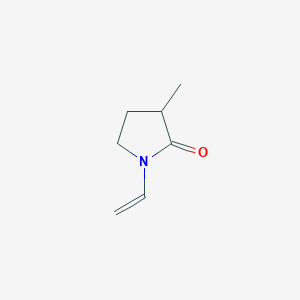
3-Ethyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-L-aspartic acid (EAA) is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential use in various fields. EAA is a derivative of aspartic acid and has an ethyl group attached to the alpha-carbon. This modification makes it an important molecule in the field of medicinal chemistry, biochemistry, and neurochemistry.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-L-aspartic acid is not fully understood. However, it is believed that 3-Ethyl-L-aspartic acid acts as an agonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which can trigger various signaling pathways. Additionally, 3-Ethyl-L-aspartic acid has been shown to inhibit the uptake of glutamate, leading to an increase in extracellular glutamate levels.
Efectos Bioquímicos Y Fisiológicos
3-Ethyl-L-aspartic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Ethyl-L-aspartic acid can induce neuronal cell death, possibly through the activation of the NMDA receptor. However, in vivo studies have shown that 3-Ethyl-L-aspartic acid can have neuroprotective effects, possibly through the inhibition of glutamate uptake. Additionally, 3-Ethyl-L-aspartic acid has been shown to increase the release of dopamine and serotonin in the brain, suggesting a potential role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl-L-aspartic acid in lab experiments is its availability and low cost. Additionally, 3-Ethyl-L-aspartic acid is a stable molecule that can be easily synthesized and purified. However, one limitation of using 3-Ethyl-L-aspartic acid is its potential toxicity. 3-Ethyl-L-aspartic acid has been shown to induce neuronal cell death in vitro, which can limit its use in certain experiments. Additionally, 3-Ethyl-L-aspartic acid has a short half-life in vivo, which can make it difficult to study its effects over a prolonged period of time.
Direcciones Futuras
There are several future directions for the study of 3-Ethyl-L-aspartic acid. One direction is to investigate its potential as a drug candidate for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-L-aspartic acid and its effects on neuronal signaling pathways. Furthermore, the potential neuroprotective effects of 3-Ethyl-L-aspartic acid need to be further explored in vivo. Finally, the development of new synthesis methods for 3-Ethyl-L-aspartic acid could lead to the production of more stable and less toxic derivatives.
Métodos De Síntesis
The synthesis of 3-Ethyl-L-aspartic acid can be achieved by the reaction of ethyl bromide with L-aspartic acid in the presence of sodium bicarbonate. This reaction leads to the formation of 3-Ethyl-L-aspartic acid with a yield of 80-90%. The purity of the synthesized 3-Ethyl-L-aspartic acid can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) techniques.
Aplicaciones Científicas De Investigación
3-Ethyl-L-aspartic acid has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and neurochemistry. In medicinal chemistry, 3-Ethyl-L-aspartic acid has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In biochemistry, 3-Ethyl-L-aspartic acid has been used as a tool to study the structure and function of proteins. In neurochemistry, 3-Ethyl-L-aspartic acid has been studied for its role in neurotransmission and synaptic plasticity.
Propiedades
Número CAS |
15383-88-7 |
|---|---|
Nombre del producto |
3-Ethyl-L-aspartic acid |
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-ethylbutanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-3(5(8)9)4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
Clave InChI |
LPUFQUFGRYFZKK-BKLSDQPFSA-N |
SMILES isomérico |
CCC([C@@H](C(=O)O)N)C(=O)O |
SMILES |
CCC(C(C(=O)O)N)C(=O)O |
SMILES canónico |
CCC(C(C(=O)O)N)C(=O)O |
Sinónimos |
Aspartic acid, 3-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)



![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)

